molecular formula C17H16Cl2N4O2 B2698956 N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 878115-37-8

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2698956
CAS No.: 878115-37-8
M. Wt: 379.24
InChI Key: XZRUFQXBTLIWCA-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides.

    Introduction of the Dichloro Substituents: Chlorination reactions using reagents such as phosphorus pentachloride or thionyl chloride can introduce the dichloro substituents at the desired positions on the quinazolinone ring.

    Attachment of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced through nucleophilic substitution reactions, where a suitable cyanocyclohexyl halide reacts with the quinazolinone intermediate.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding quinazolinone oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The dichloro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinazolinone oxides.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)-2-(4-oxoquinazolin-3-yl)acetamide
  • N-(1-cyanocyclohexyl)-2-(6-chloro-4-oxoquinazolin-3-yl)acetamide
  • N-(1-cyanocyclohexyl)-2-(8-chloro-4-oxoquinazolin-3-yl)acetamide

Uniqueness

N-(1-Cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both 6,8-dichloro substituents on the quinazolinone ring and the cyanocyclohexyl group. These structural features may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2/c18-11-6-12-15(13(19)7-11)21-10-23(16(12)25)8-14(24)22-17(9-20)4-2-1-3-5-17/h6-7,10H,1-5,8H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRUFQXBTLIWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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